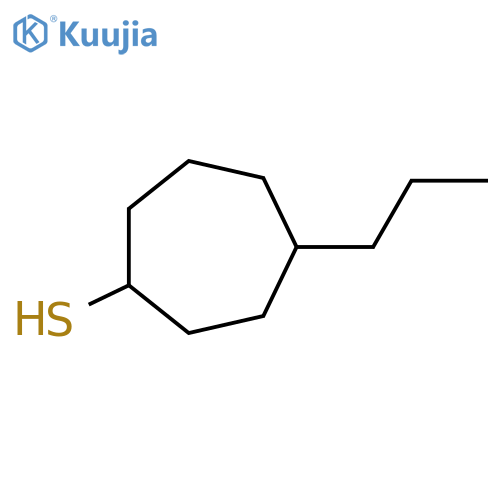Cas no 1488934-50-4 (4-Propylcycloheptane-1-thiol)

4-Propylcycloheptane-1-thiol structure
商品名:4-Propylcycloheptane-1-thiol
4-Propylcycloheptane-1-thiol 化学的及び物理的性質
名前と識別子
-
- AKOS014420492
- EN300-1288314
- 1488934-50-4
- 4-propylcycloheptane-1-thiol
- Cycloheptanethiol, 4-propyl-
- 4-Propylcycloheptane-1-thiol
-
- インチ: 1S/C10H20S/c1-2-4-9-5-3-6-10(11)8-7-9/h9-11H,2-8H2,1H3
- InChIKey: KALXBVCCFWLFOT-UHFFFAOYSA-N
- ほほえんだ: SC1CCCC(CCC)CC1
計算された属性
- せいみつぶんしりょう: 172.12857181g/mol
- どういたいしつりょう: 172.12857181g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 1Ų
じっけんとくせい
- 密度みつど: 0.90±0.1 g/cm3(Predicted)
- ふってん: 236.6±9.0 °C(Predicted)
- 酸性度係数(pKa): 10.97±0.40(Predicted)
4-Propylcycloheptane-1-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288314-2500mg |
4-propylcycloheptane-1-thiol |
1488934-50-4 | 2500mg |
$1509.0 | 2023-10-01 | ||
| Enamine | EN300-1288314-1.0g |
4-propylcycloheptane-1-thiol |
1488934-50-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1288314-10000mg |
4-propylcycloheptane-1-thiol |
1488934-50-4 | 10000mg |
$3315.0 | 2023-10-01 | ||
| Enamine | EN300-1288314-250mg |
4-propylcycloheptane-1-thiol |
1488934-50-4 | 250mg |
$708.0 | 2023-10-01 | ||
| Enamine | EN300-1288314-5000mg |
4-propylcycloheptane-1-thiol |
1488934-50-4 | 5000mg |
$2235.0 | 2023-10-01 | ||
| Enamine | EN300-1288314-50mg |
4-propylcycloheptane-1-thiol |
1488934-50-4 | 50mg |
$647.0 | 2023-10-01 | ||
| Enamine | EN300-1288314-500mg |
4-propylcycloheptane-1-thiol |
1488934-50-4 | 500mg |
$739.0 | 2023-10-01 | ||
| Enamine | EN300-1288314-100mg |
4-propylcycloheptane-1-thiol |
1488934-50-4 | 100mg |
$678.0 | 2023-10-01 | ||
| Enamine | EN300-1288314-1000mg |
4-propylcycloheptane-1-thiol |
1488934-50-4 | 1000mg |
$770.0 | 2023-10-01 |
4-Propylcycloheptane-1-thiol 関連文献
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
1488934-50-4 (4-Propylcycloheptane-1-thiol) 関連製品
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量